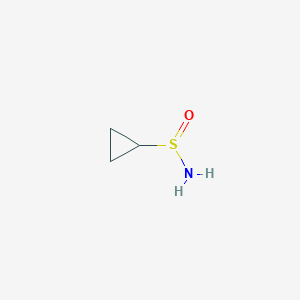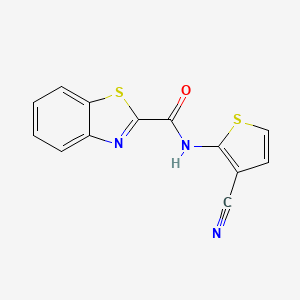![molecular formula C13H19N5O2 B2651660 7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine CAS No. 2034374-96-2](/img/structure/B2651660.png)
7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methoxyethyl)amine is a chemical compound with the linear formula (CH3OCH2CH2)2NH . It’s used in scientific research and has various applications .
Molecular Structure Analysis
The molecular structure of bis(2-methoxyethyl)amine, a part of your compound, is CH3OCH2CH2)2NH .Physical and Chemical Properties Analysis
Bis(2-methoxyethyl)amine has a molecular weight of 133.19, and its physical form is liquid. It has a refractive index of n20/D 1.419 (lit.), a boiling point of 170-172 °C (lit.), and a density of 0.902 g/mL at 25 °C (lit.) .Scientific Research Applications
Stereoselective Synthesis
A study by Noguchi et al. (2003) describes the stereoselective synthesis of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one derivatives, highlighting the essential role of conjugated azomethine ylides in the process. This research emphasizes the importance of stereoselective generation and cyclization of these ylides for pyrroline-ring formation, relevant to the synthesis of compounds like 7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine (Noguchi et al., 2003).
Antioxidant Agents
Research by Vartale et al. (2016) on the synthesis and evaluation of pyrido[1,2-a]pyrimidine derivatives as antioxidant agents suggests that compounds structurally similar to this compound could have potential as antioxidants. This study highlights the reactivity of these compounds with various nucleophiles, which is significant for their potential biological activity (Vartale et al., 2016).
Antimicrobial Activity
A study by Vartale et al. (2013) focused on the synthesis and antimicrobial activity of pyrimido[2,1-b]pyrimido[4,5-b]quinoline derivatives, closely related to the compound . This research underscores the significance of such compounds in developing antimicrobial agents, given their structural complexity and potential biological interactions (Vartale et al., 2013).
Organic Chemistry Synthesis
Carvalho et al. (2007) provide insights into the synthesis of 7,8-dihydropyrimido[5,4-d]pyrimidines, highlighting the nucleophilic attack and cyclization processes vital for constructing the pyrimidine ring structure found in compounds like this compound. This research contributes to the understanding of organic synthesis mechanisms relevant to the development of such compounds (Carvalho et al., 2007).
Aza-Wittig Reaction
The research by Ding et al. (2005) on the synthesis of tetrahydrobenzothieno pyrimidin-4(3H)-ones using the aza-Wittig reaction provides insights into the synthetic strategies applicable to compounds like this compound. Their method includes reacting imino-phosphorane with isocyanate, demonstrating a key reaction pathway in the synthesis of such compounds (Ding et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
7-imino-N,8-bis(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-19-7-5-15-12-10-3-4-11(14)18(6-8-20-2)13(10)17-9-16-12/h3-4,9,14H,5-8H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERIVUQJSVIYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2C=CC(=N)N(C2=NC=N1)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine](/img/structure/B2651580.png)
![16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl 4-methylbenzoate](/img/structure/B2651582.png)



![N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine](/img/structure/B2651588.png)
![2-(3-fluorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide](/img/structure/B2651589.png)

![6-cyclopropyl-3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2651592.png)
![5-(3,4-dimethylphenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2651595.png)


![4-methoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2651600.png)
